1-Cyclopentylpropane-1-sulfonamide
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Overview
Description
1-Cyclopentylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopentylpropane backbone. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry, due to their antibacterial properties .
Preparation Methods
The synthesis of 1-Cyclopentylpropane-1-sulfonamide typically involves the reaction of cyclopentylpropane with sulfonyl chloride in the presence of a base. This method is effective due to the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides . Industrial production methods often utilize oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation .
Chemical Reactions Analysis
1-Cyclopentylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of substituted sulfonamides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
1-Cyclopentylpropane-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentylpropane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for bacterial DNA production . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
1-Cyclopentylpropane-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfanilamide: A simpler sulfonamide with a benzene ring.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
The uniqueness of this compound lies in its cyclopentylpropane backbone, which may confer different physical and chemical properties compared to other sulfonamides .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-cyclopentylpropane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
CRMPDDLLABJIEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCC1)S(=O)(=O)N |
Origin of Product |
United States |
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